N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide -

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide

Catalog Number: EVT-5429511
CAS Number:
Molecular Formula: C17H16F2N2O2
Molecular Weight: 318.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. This drug candidate demonstrated dose- and time-dependent pharmacokinetics in human subjects following multiple oral doses. Notably, AMG 487 exhibits nonlinear kinetics that are influenced by its metabolism. A key metabolite, M2 (O-deethylated AMG 487), inhibits CYP3A, a cytochrome P450 enzyme involved in drug metabolism. This inhibition contributes to the time-dependent pharmacokinetic profile observed for AMG 487. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This compound is a polyheterocyclic molecule synthesized through a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. It incorporates a pyrrolo[3,4-b]pyridine core. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist developed for treating systemic autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus. It acts by inhibiting TLR7/8-induced inflammation, a key driver of these diseases. []

Relevance: MHV370, like N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide, contains a substituted pyridine ring. Additionally, MHV370 incorporates a morpholine ring, a structural feature also found in lubeluzole, a compound with known sodium channel blocking activity []. The presence of these shared structural motifs suggests the possibility of overlapping pharmacological profiles or potential for similar structure-activity relationships within related chemical series.

Lubeluzole [(S)-9]

Compound Description: Lubeluzole is a drug that was initially investigated for its potential as a neuroprotectant. It has a multifaceted mechanism of action, interacting with multiple targets in biological systems, including voltage-gated sodium channels. []

Relevance: While structurally distinct from N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide, lubeluzole shares a critical structural feature: a difluorophenoxy moiety. This shared motif could suggest potential for similar pharmacological activity or target engagement. Notably, lubeluzole is recognized for its potent use-dependent block of sodium channels, attributed to its high affinity for the inactivated state of the channel. [] It is plausible that N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide, given the presence of the difluorophenoxy group, might also exhibit interactions with voltage-gated sodium channels, although further investigation is necessary to confirm this possibility.

Properties

Product Name

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-methylbut-2-enamide

Molecular Formula

C17H16F2N2O2

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C17H16F2N2O2/c1-11(2)8-16(22)21-10-12-4-3-7-20-17(12)23-13-5-6-14(18)15(19)9-13/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

MZWRNZSPNMLSMV-UHFFFAOYSA-N

SMILES

CC(=CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F)C

Canonical SMILES

CC(=CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.